

(R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine: A Technical Guide

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Compound of Interest

1-(3,5-

Compound Name: Bis(trifluoromethyl)phenyl)ethanamine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a chiral amine of significant interest in the pharmaceutical industry. Its unique structural features, particularly the presence of two trifluoromethyl groups on the phenyl ring, impart distinct chemical and biological properties. This document provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role as a critical intermediate in the development of novel therapeutics.

Physicochemical Properties

(R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is typically a clear liquid at room temperature.^[1] While specific experimentally determined data for some properties are limited, predicted values and data for its hydrochloride salt provide valuable insights.

Property	Value	Source
Molecular Formula	$C_{10}H_9F_6N$	[1] [2]
Molecular Weight	257.18 g/mol	[1] [2]
Appearance	Clear liquid	[1]
Boiling Point (Predicted)	$168.9 \pm 35.0 \text{ } ^\circ\text{C}$	[1]
Density (Predicted)	$1.327 \pm 0.06 \text{ g/cm}^3$	[1]
pKa (Predicted)	8.39 ± 0.10	[1]
Storage Temperature	2-8°C	[1]

Hydrochloride Salt Properties:

Property	Value	Source
Molecular Formula	$C_{10}H_{10}ClF_6N$	[3]
Molecular Weight	293.64 g/mol	N/A
CAS Number	216002-20-9	[3]

Most aliphatic amines exhibit solubility in polar organic solvents.[\[4\]](#)

Synthesis of (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine

The synthesis of this chiral amine can be achieved through both chemical and enzymatic methods. The enzymatic route is often preferred due to its high stereoselectivity and milder reaction conditions.

Experimental Protocol 1: Enzymatic Synthesis using ω -Transaminase

This protocol outlines the asymmetric synthesis of (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine from 3',5'-bis(trifluoromethyl)acetophenone using a

bienzyme system of ω -transaminase and alcohol dehydrogenase.

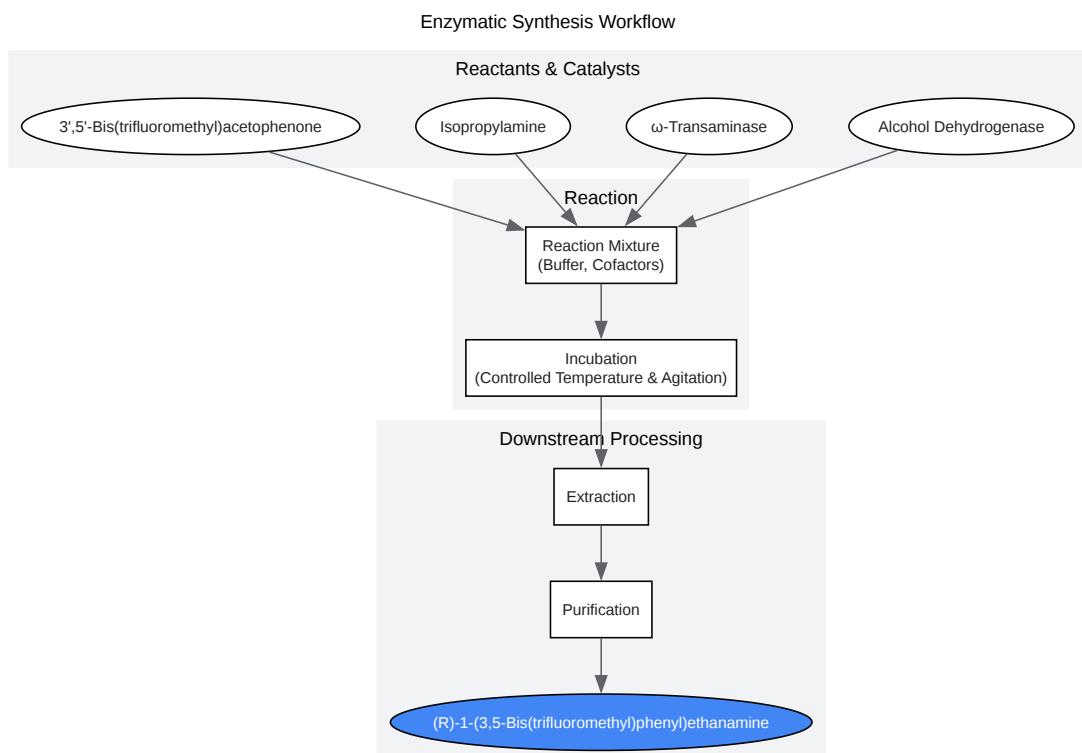
Materials:

- 3',5'-Bis(trifluoromethyl)acetophenone (substrate)
- Isopropylamine (amine donor)
- ω -Transaminase (e.g., from *Arthrobacter* sp.)
- Alcohol dehydrogenase (ADH)
- Pyridoxal 5'-phosphate (PLP) (cofactor)
- NAD^+/NADH (cofactor for ADH)
- Tris-HCl buffer (pH 8.0-9.0)
- Organic solvent (e.g., DMSO)

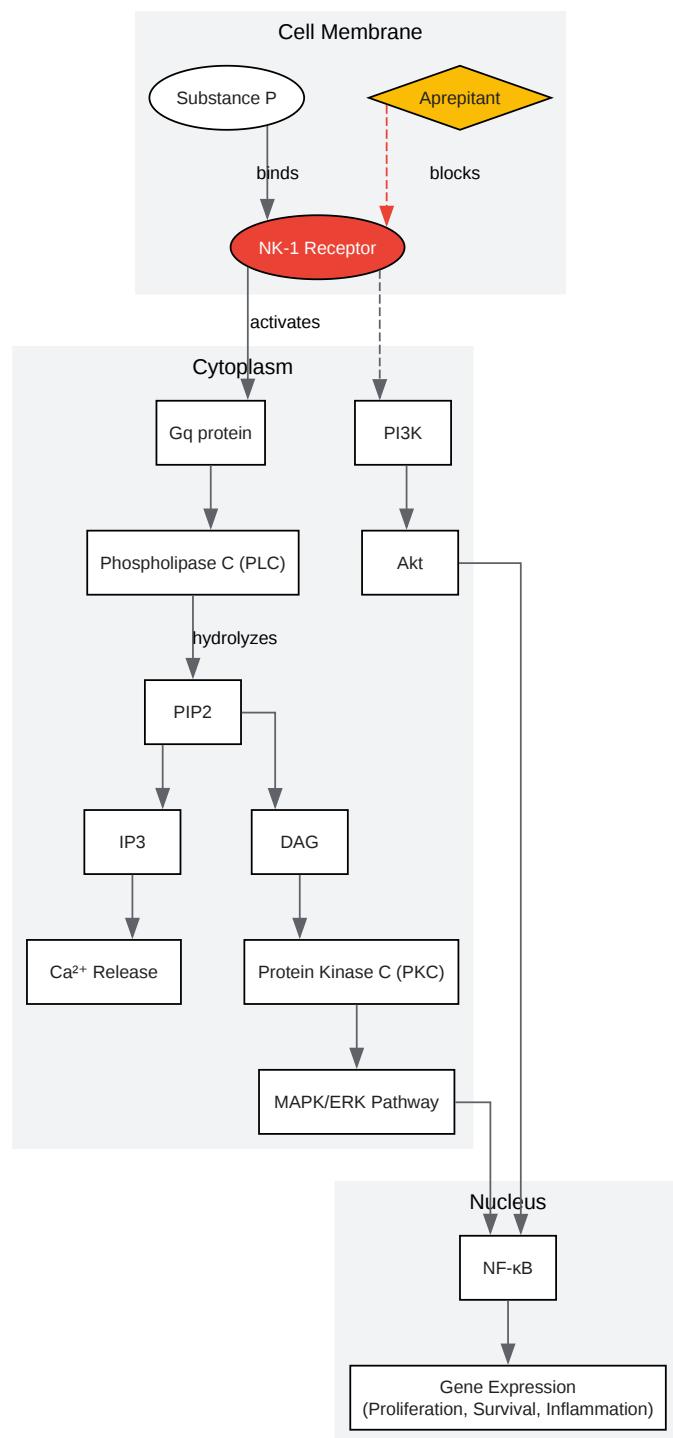
Procedure:

- Prepare a reaction mixture containing Tris-HCl buffer, the substrate (dissolved in a minimal amount of co-solvent like DMSO), and isopropylamine.
- Add the ω -transaminase and pyridoxal 5'-phosphate to the mixture.
- To drive the reaction equilibrium towards the product, add alcohol dehydrogenase and NAD^+ . The ADH will convert the acetone byproduct to isopropanol.
- Incubate the reaction at a controlled temperature (e.g., 30-40°C) with gentle agitation.
- Monitor the reaction progress using an appropriate analytical method, such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
- Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Purify the product using column chromatography or distillation.

Workflow for Enzymatic Synthesis:



Substance P / NK-1 Receptor Signaling Pathway

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